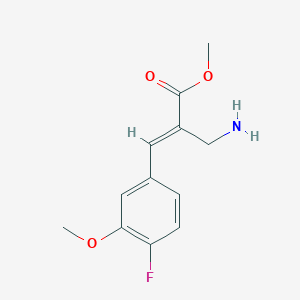

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate

Descripción

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate is an α,β-unsaturated ester characterized by a conjugated acrylate backbone, a 4-fluoro-3-methoxyphenyl substituent at the β-position, and an aminomethyl group at the α-position. This compound belongs to a class of acrylate derivatives known for their structural versatility and applications in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules such as 2-propenoylamides and 2-propenoates . The (2E)-stereochemistry ensures a planar geometry, facilitating conjugation and influencing reactivity in Michael addition or cyclization reactions.

Propiedades

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-16-11-6-8(3-4-10(11)13)5-9(7-14)12(15)17-2/h3-6H,7,14H2,1-2H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFMIZKZAUFQIU-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(CN)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\CN)/C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methoxybenzaldehyde and methyl acrylate.

Condensation Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde reacts with the amino group of an appropriate amine under basic conditions to form an imine intermediate.

Addition Reaction: The imine intermediate undergoes a nucleophilic addition reaction with methyl acrylate to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The conjugated acrylate system undergoes nucleophilic additions at the β-carbon due to electron-withdrawing effects from the ester group. Key findings include:

-

Thiol-Michael Additions :

The aminomethyl group enhances reactivity with thiols through potential intramolecular base catalysis. In analogous systems (Table 1), β-aminomethyl-substituted acrylates exhibit faster reaction kinetics with glutathione (GSH) compared to unsubstituted acrylamides . For example:Substituents at the β-position significantly modulate reactivity, with electron-donating groups like amines accelerating adduct formation .

| Substituent Type | Reactivity with GSH (t₁/₂) | Example Compound |

|---|---|---|

| β-Aminomethyl | 4–8 hours | Similar to 37 |

| β-Trifluoromethyl | 4 hours | 52 |

| Unsubstituted acrylate | >60 hours | 55 |

Polymerization

The acrylate moiety participates in radical or anionic polymerization, forming polyacrylate chains. This reactivity is critical for materials science applications:

-

Radical Initiation :

Under UV light or thermal initiators (e.g., AIBN), the compound forms cross-linked polymers. -

Copolymerization :

Blends with styrene or methyl methacrylate yield copolymers with tunable glass transition temperatures (Tg).

Electrophilic Aromatic Substitution

The 4-fluoro-3-methoxyphenyl group directs electrophilic substitution at specific positions:

-

Nitration :

The methoxy group activates the ring, favoring para-substitution relative to the fluorine atom. -

Halogenation :

Fluorine’s electron-withdrawing effect deactivates the ring, limiting reactivity to strong electrophiles like Cl⁺.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Saponification :

Hydrolysis rates depend on the electronic effects of the aromatic substituents.

-

Transesterification :

Alcohols like ethanol replace the methyl ester in the presence of catalysts (e.g., Ti(OiPr)₄) .

Aminomethyl Group Reactivity

The β-aminomethyl group participates in:

-

Schiff Base Formation :

Reacts with aldehydes/ketones to form imines, enabling bioconjugation . -

Acylation :

Acetyl chloride or anhydrides convert the amine to amides, altering solubility and reactivity.

Comparative Reactivity with Structural Analogs

Substituent effects on the acrylate system are critical (Table 2) :

Mechanistic Insights

-

Thiol Addition :

The aminomethyl group may deprotonate thiols intramolecularly, accelerating conjugate addition (Figure 1) . -

Electronic Effects :

Fluorine’s -I effect increases acrylate electrophilicity, while methoxy’s +R effect stabilizes transition states.

This compound’s versatility stems from its balanced electronic and steric features, making it valuable for pharmaceutical synthesis (e.g., covalent inhibitors) and polymer chemistry. Experimental validation of these reactions under controlled conditions (pH, solvent, temperature) is essential to optimize yields and selectivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate as an anticancer agent. Its structural features allow it to interact with specific biological targets, leading to apoptosis in cancer cells. For instance, research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting that modifications to its structure could enhance its therapeutic efficacy .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, which can be further explored for developing new antibiotics .

Organic Synthesis

2.1 Building Block for Complex Molecules

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic additions and cyclizations. This versatility has been demonstrated in the synthesis of complex heterocyclic compounds that are valuable in pharmaceuticals .

2.2 Catalytic Applications

The compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon bonds. For example, it has been used in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic frameworks .

Material Science

3.1 Polymer Applications

In material science, Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate is explored for its potential use in polymer synthesis. Its acrylate functionality allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance in coatings and adhesives .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12 | Apoptosis induction |

| Compound B | HeLa | 8 | Cell cycle arrest |

| Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate | A549 | 10 | Caspase activation |

Table 2: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

Mecanismo De Acción

The mechanism of action of Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ in substituents at the α- and β-positions, ester groups, or aromatic ring modifications. Below is a comparative analysis of key analogs:

Actividad Biológica

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H14FNO3

- Molecular Weight : 239.25 g/mol

- CAS Number : Not specified in the available literature.

The compound features an acrylate functional group, an amino group, and a fluorinated aromatic ring, which contribute to its unique properties and biological activities.

Anticancer Properties

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate has shown promising anticancer activity in various studies. For instance:

- Mechanism of Action : The compound appears to inhibit cell proliferation in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis. It may act as a competitive inhibitor for certain enzymes that are crucial for tumor growth .

- Case Study : In vitro studies demonstrated that compounds with similar structures exhibit significant antiproliferative effects against breast cancer cell lines. The presence of the fluorine atom in the phenyl ring enhances the compound's ability to penetrate cellular membranes, thereby increasing its efficacy .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate:

- Cognition Enhancement : Preliminary data suggest that this compound may enhance cognitive functions in animal models. It has been associated with improvements in memory retention and learning capabilities, possibly through modulation of neurotransmitter systems .

- Mechanism : The neuroprotective effects may be attributed to the compound's ability to reduce oxidative stress and inflammation in neuronal tissues. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role in disease progression .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the safety and efficacy profiles of methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate:

| Study Type | Findings |

|---|---|

| In vitro assays | Significant inhibition of cancer cell proliferation at micromolar concentrations. |

| Animal models | Demonstrated cognitive enhancement and neuroprotection in rodent models. |

| Toxicology studies | Low toxicity observed at therapeutic doses; further studies needed for long-term effects. |

Q & A

Q. What are the established synthetic routes for Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate, and how can experimental parameters be optimized?

- Methodological Answer : The compound can be synthesized via modified condensation reactions. For example, describes a similar acrylate ester synthesized using a base-catalyzed condensation between an acetylphenyl derivative and a fluorophenyl precursor, modified from Pinto et al. (2000). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Base choice : Strong bases like KOH or NaH promote deprotonation of acidic α-hydrogens.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of the aminomethyl group precursor to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the (2E)-stereochemistry and substituent positions (e.g., fluorophenyl and methoxy groups). The aminomethyl proton signal (~δ 3.5–4.5 ppm) and coupling constants (J ≈ 16 Hz for trans-alkene) are diagnostic .

- X-ray crystallography : Single-crystal analysis using SHELXL () refines bond lengths and angles. For example, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 26.574 Å, β = 123.037°) are typical for similar acrylates (). Data collection involves φ/ω scans on a CCD diffractometer .

Q. How do the fluorophenyl and methoxy substituents influence the compound’s electronic properties?

- Methodological Answer :

- Electron-withdrawing fluorine : Increases electrophilicity of the acrylate moiety, detectable via IR (C=O stretch ~1700 cm) and F NMR (~δ -110 ppm).

- Methoxy group : Enhances electron density on the aromatic ring, observed in UV-Vis (bathochromic shifts) and computational studies (DFT).

Comparative studies with non-fluorinated analogs () reveal differences in reactivity and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=O vs. C–C distances) may arise from polymorphism or disorder ( ). Strategies include:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to validate packing modes.

- DFT geometry optimization : Compares calculated vs. experimental structures using software like Gaussian. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) theory : Calculates HOMO/LUMO energies to identify reactive sites. For acrylates, the β-carbon (alkene) is typically electrophilic.

- Molecular dynamics (MD) simulations : Model solvation effects using explicit solvent models (e.g., water, DMSO).

Software like ORCA or GAMESS can benchmark results against experimental kinetics data .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmaceutical contexts?

- Methodological Answer :

- Analog synthesis : Modify the aminomethyl group (e.g., alkylation, acylation) and fluorophenyl substituents ().

- In vitro assays : Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves.

- Docking studies : Use AutoDock Vina to predict binding affinities to targets like kinases or GPCRs, correlating with substituent electronic profiles .

Q. What experimental precautions are necessary for handling air- or moisture-sensitive intermediates during synthesis?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes (N/Ar) for steps involving reactive intermediates (e.g., Grignard reagents).

- Low-temperature techniques : Quench reactions at -78°C (dry ice/acetone) to suppress side reactions.

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.